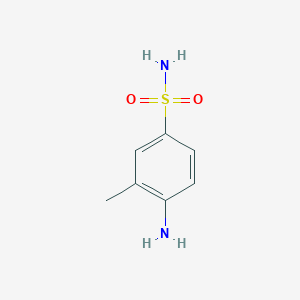

4-Amino-3-methylbenzenesulfonamide

Description

Historical Context and Discovery

While the specific historical details surrounding the initial synthesis and discovery of 4-Amino-3-methylbenzenesulfonamide are not extensively documented in readily available literature, its structural class, the sulfonamides, has a rich and well-established history. The journey of sulfonamides began with the discovery of the antibacterial effects of Prontosil in the 1930s. nih.gov This pivotal moment opened the door to the synthesis and investigation of a wide array of sulfonamide derivatives, a broad family to which this compound belongs. The development of synthetic methodologies for aromatic compounds, including sulfonation and amination reactions, paved the way for the eventual creation of this specific molecule.

Significance and Research Trajectory in Chemical and Medicinal Sciences

The significance of this compound lies primarily in its role as a versatile building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and a sulfonamide group, allows for a variety of chemical transformations.

In the realm of medicinal chemistry, sulfonamides are a cornerstone, renowned for their diverse biological activities. While research on this compound itself is more specialized, it is part of a class of compounds extensively studied for their potential as antibacterial, diuretic, and anticonvulsant agents. The core structure of benzenesulfonamide (B165840) is a key pharmacophore in many clinically used drugs. nih.gov

The research trajectory for compounds like this compound has often been driven by the need for new therapeutic agents. Scientists have historically modified the basic sulfonamide scaffold to enhance efficacy, improve selectivity, and reduce side effects. This has led to the synthesis of a vast library of derivatives with a wide spectrum of pharmacological properties.

Current State of Research

Current research involving this compound and related compounds continues to explore their potential in various scientific domains. A significant area of investigation is their role as intermediates in the synthesis of novel bioactive molecules. For instance, derivatives of benzenesulfonamides are being explored as carbonic anhydrase inhibitors, which have implications for treating glaucoma, epilepsy, and certain types of cancer. nih.govmdpi.com

Modern research efforts benefit from advanced analytical techniques and computational modeling, which allow for a more rational design of new compounds with desired properties. The synthesis of derivatives often involves well-established chemical reactions, such as the treatment of a corresponding sulfonyl chloride with an amine. nsf.gov

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical compound this compound, focusing exclusively on its scientific attributes. The subsequent sections will delve into its chemical properties, synthesis methods, and its application as a research chemical. The objective is to present factual, scientifically accurate information, supported by available research data, without venturing into clinical or pharmacological advice.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98-33-9 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₇H₉NO₃S | scbt.comsigmaaldrich.com |

| Molecular Weight | 187.22 g/mol | scbt.com |

| Melting Point | 290 °C | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | 4-amino-3-methylbenzenesulfonic acid | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQGXIVCGKMRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201418 | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53297-70-4 | |

| Record name | 4-Amino-3-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53297-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053297704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-aminobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Methylbenzenesulfonamide and Its Analogues

Classical Synthetic Approaches for 4-Amino-3-methylbenzenesulfonamide

Traditional methods for the synthesis of this compound typically involve multi-step sequences starting from readily available aromatic precursors. These routes often rely on electrophilic aromatic substitution and subsequent functional group manipulations.

Precursor Synthesis

A common and established precursor for the synthesis of this compound is m-toluidine (B57737) . sigmaaldrich.com The synthesis generally proceeds via a two-step sequence involving chlorosulfonation followed by amination.

Step 1: Chlorosulfonation of m-Toluidine In the first step, the amino group of m-toluidine is typically protected, often through acetylation, to form N-acetyl-m-toluidine. This protection serves to moderate the reactivity of the amino group and direct the subsequent sulfonation to the desired position. The protected intermediate is then treated with chlorosulfonic acid. The acetylamino group is an ortho-, para-director, and due to steric hindrance from the adjacent methyl group, the chlorosulfonyl group (-SO₂Cl) is predominantly introduced at the para-position relative to the acetylamino group. This yields 4-acetamido-3-methylbenzenesulfonyl chloride . nih.gov

Step 2: Amination The resulting sulfonyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the sulfonamide. This nucleophilic substitution reaction replaces the chlorine atom with an amino group (-NH₂), leading to the formation of 4-acetamido-3-methylbenzenesulfonamide .

Preparation from 4-acetamido-3-methylbenzenesulfonamide

The final step in this classical synthesis is the removal of the N-acetyl protecting group from 4-acetamido-3-methylbenzenesulfonamide to yield the target compound. This is achieved through hydrolysis, which can be carried out under either acidic or basic conditions. pediaa.com

Acidic Hydrolysis : The acetylated compound is heated under reflux with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk The acid protonates the amide carbonyl, making it more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding this compound and acetic acid.

Basic Hydrolysis : Alternatively, the hydrolysis can be performed by heating the compound with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.ukarkat-usa.org The hydroxide ion directly attacks the amide carbonyl, leading to the formation of the carboxylate salt and the free amine after a workup step. While effective, this method can sometimes be more vigorous than acidic hydrolysis. arkat-usa.org

Preparation from this compound via bromoacetyl bromide

This compound itself serves as a versatile starting material for the synthesis of more complex derivatives. A common derivatization is the N-acylation of the primary amino group. Reaction with bromoacetyl bromide in the presence of a suitable base introduces a bromoacetyl group. This reaction proceeds via nucleophilic acyl substitution, where the amino group of the sulfonamide attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The resulting product, N-(2-bromoacetyl)-4-amino-3-methylbenzenesulfonamide , contains a reactive bromoacetyl handle that can be used for further functionalization, for example, in the construction of various heterocyclic systems or as an alkylating agent in medicinal chemistry applications. The N-acylation of sulfonamides is a well-established transformation. semanticscholar.org

Synthesis from Aryl Halides or Triflates

Modern cross-coupling reactions provide alternative and often more flexible routes to arylsulfonamides and their analogues. These methods typically involve the formation of a carbon-nitrogen or carbon-sulfur bond catalyzed by a transition metal, such as palladium or copper. nih.govprinceton.edu

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.org In the context of synthesizing sulfonamide analogues, an appropriately substituted aryl halide or triflate (a derivative of trifluoromethanesulfonic acid) can be coupled with a sulfonamide. thieme-connect.comresearchgate.net For instance, a 4-halo-2-methylaniline derivative could be coupled with a sulfonamide source, or a 3-methyl-4-aminophenyl halide could be coupled with a sulfonamide under palladium catalysis. The choice of ligands, such as sterically hindered biaryl phosphines, is crucial for the efficiency of these reactions. wikipedia.org

Copper-Catalyzed Amination : The Ullmann condensation, a classical copper-catalyzed reaction, and its modern variants can also be employed for the N-arylation of sulfonamides with aryl halides. acs.orgnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates.

These cross-coupling strategies offer significant advantages in terms of substrate scope and functional group tolerance compared to classical methods. nih.gov

Modern and Advanced Synthetic Strategies

Contemporary synthetic chemistry continues to evolve, offering more efficient and selective methods for the preparation of complex molecules. Palladium-catalyzed reactions, in particular, have become indispensable.

Palladium-Catalyzed Borylation Reactions in Derivative Synthesis

Palladium-catalyzed borylation has emerged as a powerful strategy for the functionalization of C-H bonds and the synthesis of organoboron compounds, which are highly versatile intermediates. nih.govnih.govresearchgate.net In the context of this compound derivatives, borylation can be used to introduce a boronic acid or boronate ester group onto the aromatic ring. researchgate.net

For example, an Ir-catalyzed ortho-C–H borylation of anilines can be highly selective. acs.org A palladium-catalyzed C-H arylation of unprotected anilines has also been demonstrated, showcasing the potential for direct functionalization without the need for protecting groups. nih.gov Once the borylated derivative is formed, it can undergo a subsequent Suzuki cross-coupling reaction with a variety of aryl or heteroaryl halides. This two-step, one-pot borylation/Suzuki coupling sequence provides a convergent and highly flexible route to a wide array of complex derivatives that would be difficult to access through traditional methods. This approach allows for the late-stage diversification of the sulfonamide scaffold, which is a highly valuable strategy in drug discovery and materials science. researchgate.net

Suzuki Coupling Reactions for Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and it has been effectively utilized in the synthesis of analogues of this compound. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide. nih.gov The mild reaction conditions of the Suzuki coupling are compatible with a wide array of functional groups, making it an ideal method for the late-stage functionalization of complex molecules. nih.gov

In the synthesis of isoflavone (B191592) analogues, for instance, 3-bromochromones are coupled with various arylboronic acids. nih.gov The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and can be tailored to accommodate sensitive substrates. nih.gov Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃). researchgate.netresearchgate.net Ligands such as SPhos are often employed to enhance the catalytic activity. nih.govresearchgate.net The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) and in a suitable solvent mixture, which can include water/acetone, methanol (B129727), or toluene. nih.govresearchgate.net

For example, the synthesis of 8-biaryl-2'-deoxyadenosines has been achieved through a sequential direct arylation and Suzuki-Miyaura cross-coupling approach, demonstrating the reaction's utility in creating complex, rigid structures. The reaction conditions can be fine-tuned; for instance, altering the palladium-to-phosphine ligand ratio can significantly enhance catalytic efficacy. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling Reactions

| Catalyst | Ligand | Base | Solvent | Substrate 1 | Substrate 2 | Product Type |

| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetone | 3-Bromochromone | Arylboronic acid | Isoflavone analogue |

| Pd(OAc)₂ | None | NaOAc | Methanol | Degradation-prone 3-bromochromone | Arylboronic acid | Isoflavone analogue |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 6-Chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Phenylated benzo[a]phenothiazine |

Amide Linkage Formation in Derivatives

The formation of an amide bond is a fundamental transformation in organic synthesis, crucial for constructing peptides, proteins, and a vast array of pharmaceutically relevant molecules. researchgate.net In the context of this compound derivatives, the creation of an amide linkage is a key step in elaborating the core structure.

A common method for amide bond formation involves the condensation reaction between a carboxylic acid and an amine. researchgate.net This reaction is often facilitated by a coupling agent to activate the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used for this purpose. researchgate.net Other activating agents include uronium and phosphonium (B103445) salts like HATU and PyBOP. researchgate.net

The reaction typically proceeds by the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net For example, a carboxylic acid derivative can be reacted with an amine in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine (B128534). nih.gov This process, known as a condensation reaction, results in the formation of the amide bond and the release of a small molecule, such as water. youtube.com

Nitro Group Reduction to Amine in Final Steps of Derivative Synthesis

The reduction of a nitro group to a primary amine is a pivotal transformation in the synthesis of many aromatic amines, including derivatives of this compound. wikipedia.orgbeilstein-journals.org This reaction is often a final step, as the nitro group can be a useful precursor to the more reactive amino group. prepchem.com

A variety of reducing agents and methods can be employed for this conversion. Catalytic hydrogenation is a widely used technique, often employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org Another common method involves the use of metals in acidic media, such as iron in the presence of hydrochloric or acetic acid. wikipedia.orgprepchem.com For instance, 4-nitrobenzenesulfonamide (B188996) can be dissolved in methanol and treated with reduced iron and concentrated hydrochloric acid to yield 4-aminobenzenesulfonamide. prepchem.com

More recently, metal-free reduction methods have been developed. One such method utilizes trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine, like triethylamine or diisopropylethylamine (DIPEA). beilstein-journals.orggoogle.com This system has proven to be effective for the reduction of both aromatic and aliphatic nitro compounds under mild conditions. organic-chemistry.org Other reagents, such as sodium hydrosulfite, tin(II) chloride, and hydroiodic acid, have also been successfully used for the reduction of nitroarenes. wikipedia.orgmdpi.com The choice of reducing agent can be critical to avoid side reactions and to ensure compatibility with other functional groups present in the molecule. wikipedia.org

Friedel-Crafts Acylation in A/B-ring Synthesis for Analogues

The Friedel-Crafts acylation is a classic and powerful method for the formation of carbon-carbon bonds to aromatic rings, enabling the synthesis of aryl ketones. This reaction is instrumental in constructing the A/B-ring systems found in various analogues of this compound. The reaction involves the treatment of an aromatic compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst.

In the context of synthesizing complex heterocyclic structures, aza-Friedel-Crafts alkylations have been developed. These reactions allow for the efficient and regioselective synthesis of quaternary α-amino esters. nih.gov The process often proceeds under ambient conditions and demonstrates a broad scope with respect to the arene nucleophile. nih.gov For instance, the alkylation of arenes with α-imino esters can be facilitated by silver(I) salts, where the counteranion plays a key role in the reaction mechanism. nih.gov The choice of arene nucleophilicity is a determining factor, with more electron-rich arenes like N-methylindole showing greater reactivity compared to less nucleophilic arenes like furan (B31954) or 1,3-dimethoxybenzene. nih.gov

Protecting Group Strategies in this compound Synthesis

In multi-step organic synthesis, the use of protecting groups is an essential strategy to ensure chemoselectivity by temporarily masking a reactive functional group. utdallas.eduwikipedia.org In the synthesis of this compound and its derivatives, the amine functionality often requires protection to prevent unwanted side reactions. utdallas.edu

Amine groups are nucleophilic and can react under various conditions. utdallas.edu To circumvent this, the amine is often converted into a less reactive amide, such as an acetanilide. utdallas.edu The acetyl group serves as a protecting group, reducing the nucleophilicity of the nitrogen due to resonance stabilization of the lone pair of electrons. utdallas.edu This strategy also offers steric hindrance, which can favor para-substitution over ortho-substitution in subsequent electrophilic aromatic substitution reactions. utdallas.edu At the end of the synthetic sequence, the protecting group is removed, typically by hydrolysis, to regenerate the free amine. utdallas.edu

Sulfonamides themselves are considered very stable protecting groups for amines and can tolerate a wide range of reaction conditions. orgsyn.orgnih.gov However, their removal can sometimes require harsh conditions. orgsyn.org The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable sulfonamide protecting group that combines stability with relatively mild removal conditions, typically using fluoride (B91410) sources like cesium fluoride or tetrabutylammonium (B224687) fluoride (TBAF). orgsyn.org Other sulfonamide protecting groups like tosyl (Ts) and nosyl (Ns) are also commonly used. nih.govyoutube.com The choice of protecting group depends on its stability towards the reaction conditions of the subsequent steps and the ease of its selective removal. wikipedia.orgnih.gov

Table 2: Common Protecting Groups for Amines in Synthesis

| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Features |

| Acetyl | Ac | Acetic anhydride or Acetyl chloride | Acidic or basic hydrolysis | Reduces amine reactivity, directs para-substitution. utdallas.edu |

| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride | Strong acid, reducing agents (e.g., Li/NH₃). youtube.com | High stability, but harsh removal. nih.gov |

| o-Nitrobenzenesulfonyl | Nosyl (Ns) | o-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol) and base | Easily cleaved, but limited stability. nih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | 2-(Trimethylsilyl)ethanesulfonyl chloride | Fluoride sources (e.g., TBAF, CsF), HF. orgsyn.org | Stable, yet benign removal conditions. orgsyn.org |

Purification and Characterization Techniques in Synthetic Studies of this compound

Following the synthesis of this compound and its analogues, rigorous purification and characterization are essential to confirm the identity and purity of the final compounds.

Purification is commonly achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials, reagents, and by-products. benchchem.com The choice of eluent system is optimized to achieve good separation. Recrystallization is another powerful purification technique, particularly for solid compounds, where a suitable solvent or solvent mixture is used to obtain the product in a highly pure crystalline form. google.com

Once purified, the structural identity and purity of the compounds are confirmed using a variety of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure by providing detailed information about the chemical environment of the hydrogen and carbon atoms. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide the molecular weight of the compound, confirming its elemental composition. bldpharm.combldpharm.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as N-H and S=O stretches in the sulfonamide moiety. researchgate.net

Melting Point Analysis: The melting point of a solid compound is a key physical property that can indicate its purity. A sharp melting point range is characteristic of a pure substance. prepchem.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared to the calculated theoretical values to confirm the molecular formula. researchgate.net

Structure Activity Relationship Sar Studies of 4 Amino 3 Methylbenzenesulfonamide Derivatives

Systematic Structural Modifications of the Sulfonamide Moiety

The sulfonamide group is a critical pharmacophore in many biologically active compounds. Modifications of this moiety in 4-Amino-3-methylbenzenesulfonamide derivatives have been explored to enhance their inhibitory activity against various enzymes, including carbonic anhydrases (CAs). The "tail" approach, which involves attaching various chemical moieties to the primary sulfonamide, is a common strategy to improve the physicochemical properties and target selectivity. nih.govnih.gov This approach has led to the development of benzenesulfonamide (B165840) derivatives with significantly enhanced inhibitory activities. nih.gov

For instance, the synthesis of N-aryl-β-alanine derivatives and diazobenzenesulfonamides has shown that 4-substituted diazobenzenesulfonamides are more potent CA binders than their N-aryl-β-alanine counterparts. nih.gov Specifically, diazobenzenesulfonamides exhibited nanomolar affinities for the CA I isozyme. nih.gov The introduction of a second hydrophilic tail, such as ethanolamine, to a benzenesulfonamide analog significantly improved its inhibitory activity against hCA IX and hCA XII isoforms by approximately five-fold compared to the single-tailed version. nih.gov

Impact of Substituents on the Phenyl Ring

The nature and position of substituents on the phenyl ring of this compound derivatives play a pivotal role in determining their biological efficacy.

Methyl Group Position and its Influence on Biological Activity

The position of the methyl group on the phenyl ring can drastically alter the biological activity of benzenesulfonamide derivatives. While specific studies on the positional influence of the methyl group in this compound are not extensively detailed in the provided results, broader research on methyl group effects highlights its importance. The introduction of a methyl group can enhance binding affinity by fitting into hydrophobic pockets of a target protein. nih.gov For example, in a series of pyrazolopyrimidine inhibitors of ACK1, 2,6-dimethyl substitution on an aniline (B41778) ring led to a significant increase in potency, whereas an additional methyl group at the 4-position was highly deactivating. nih.gov This underscores the precise steric and electronic requirements for optimal interaction with the target.

Effects of Halogen, Hydroxyl, Alkoxy, and Carbamoyl (B1232498) Substitutions

The introduction of various substituents on the phenyl ring has been shown to modulate the biological activity of benzenesulfonamide derivatives.

Halogen Substitutions: In a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, chloro and bromo substitutions at the 4-position of the benzyl (B1604629) moiety resulted in comparable or even improved activity against 12-lipoxygenase (12-LOX) compared to the parent compound. nih.gov Specifically, a 4-bromo derivative showed a two-fold improvement in activity. nih.gov

Hydroxyl and Alkoxy Substitutions: The presence and position of hydroxyl and methoxy (B1213986) groups are often critical. For instance, the 2-hydroxy group on the benzyl moiety was found to be essential for 12-LOX inhibitory activity, and the 3-position was optimal for the methoxy group. nih.gov Removal of either the 2-OH or 3-OMe group led to a complete loss of activity. nih.gov Conversely, a 4-methoxy analogue showed reduced activity. nih.gov

Carbamoyl Substitutions: The synthesis of compounds like N-[(phenylcarbamoyl)amino]-3-[(4-sulfamoylphenyl)amino]propanamide highlights the exploration of carbamoyl moieties in modifying the activity of benzenesulfonamide derivatives. nih.gov

Modifications of the Amino Group

The primary amino group of 4-aminobenzenesulfonamide is a key site for derivatization to create compounds with altered biological profiles. The "tail" strategy often involves modifications at this position. nih.gov For example, reacting 4-aminobenzenesulfonamide with aldehydes and subsequently reducing the intermediate is a common method to introduce diverse substituents. nih.gov This approach has been used to synthesize a range of N-substituted derivatives with varying activities. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netnih.gov These models can predict the activity of novel compounds and guide the design of more potent derivatives. researchgate.net For some benzenesulfonamide derivatives, QSAR studies have shown that the volume of substituents can be well-correlated with their cytotoxic activity. nih.gov For other series, descriptors related to polarizability, electronegativity, and surface area have been found to positively correlate with activity. nih.gov The development of 2D and 3D-QSAR models, often combined with molecular docking and other in silico methods, provides valuable insights into the structural requirements for optimal biological activity. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies on 4 Amino 3 Methylbenzenesulfonamide

Molecular Docking Simulations and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Amino-3-methylbenzenesulfonamide, these simulations have been instrumental in understanding its binding mode within the active site of target proteins, most notably carbonic anhydrase II (CA II).

Binding Site Analysis and Amino Acid Residue Interactions

Docking studies reveal that this compound, like other primary sulfonamides, anchors itself within the active site of carbonic anhydrase. The active site is a conical cavity with a zinc ion (Zn²⁺) at its base, which is crucial for the enzyme's catalytic activity. The general binding orientation places the sulfonamide group in close proximity to this zinc ion.

While specific studies on this compound are not extensively detailed in publicly available literature, the binding of structurally similar sulfonamides to CA II has been well-characterized. The aromatic ring of the inhibitor typically establishes van der Waals interactions with a number of hydrophobic and hydrophilic amino acid residues lining the active site cavity. For benzenesulfonamide (B165840) derivatives, these often include interactions with residues such as Gln92, Val121, Phe131, Leu198, and Thr200. mdpi.com The precise interactions for this compound would be dictated by its specific substitution pattern.

Hydrogen Bonding and Electrostatic Interactions of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) is the key pharmacophore for carbonic anhydrase inhibitors. Molecular docking simulations consistently show that the deprotonated sulfonamide nitrogen forms a coordination bond with the catalytic Zn²⁺ ion in the active site. nih.govnih.gov Furthermore, the oxygen atoms of the sulfonamide group are critical for establishing a network of hydrogen bonds. A key interaction observed for many sulfonamide inhibitors is a hydrogen bond between one of the sulfonamide oxygens and the hydroxyl group of the amino acid residue Thr199. nih.gov This interaction, along with the coordination to the zinc ion, firmly orients the inhibitor within the active site. The amino group at the 4-position can also participate in hydrogen bonding, potentially with water molecules or nearby residues within the active site, further stabilizing the complex.

Hydrophobic Interactions in Ligand Binding

Hydrophobic interactions play a significant role in the binding affinity of sulfonamide inhibitors. The benzene (B151609) ring of this compound participates in hydrophobic interactions with nonpolar amino acid residues in the active site. In CA II, a hydrophobic pocket is defined by residues such as Phe131, Leu198, and Pro202. nih.gov The 3-methyl group of this compound is positioned to enhance these hydrophobic interactions. The addition of this small alkyl group can lead to a more favorable binding energy by increasing the nonpolar surface area that interacts with the hydrophobic patch in the active site, thereby potentially increasing the inhibitor's potency compared to its non-methylated counterpart.

Molecular Dynamics Simulations

MD simulations can provide a deeper understanding of the stability of the ligand-protein complex, the flexibility of the ligand in the binding pocket, and the role of water molecules in mediating interactions. For a compound like this compound bound to carbonic anhydrase, MD simulations could be used to:

Assess the stability of the coordination bond between the sulfonamide and the zinc ion over the simulation time.

Analyze the dynamics of the hydrogen bond network between the inhibitor and the active site residues.

Evaluate the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and properties of molecules. For this compound, these calculations can provide valuable data that complements experimental findings and informs molecular modeling studies.

Specific applications of quantum chemical calculations for this compound could include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the molecule's reactivity and its ability to participate in different types of interactions.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can aid in the structural characterization of the compound.

While specific DFT studies on this compound are not widely reported, the methodologies are standard in computational chemistry for characterizing small molecules.

Prediction of Pharmacokinetic Behavior through Computational Methods

The assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico methods are increasingly used for the early prediction of these pharmacokinetic and toxicity profiles, helping to identify potential liabilities and guide the design of molecules with more favorable properties.

For this compound, various computational models and online servers can be used to predict its ADMET properties. These predictions are typically based on the molecule's structural features and physicochemical properties.

Table 1: Predicted Physicochemical and ADMET Properties of this compound (Illustrative)

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 186.23 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~1.0-1.5 | Indicates moderate lipophilicity, which can influence absorption and distribution. |

| Topological Polar Surface Area (TPSA) | ~90-110 Ų | Suggests good intestinal absorption and cell permeability. |

| Pharmacokinetic Properties (ADME) | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low/Non-permeable | Unlikely to cross the blood-brain barrier, which can be desirable to avoid central nervous system side effects. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2C9, CYP3A4) | May have drug-drug interactions with other medications metabolized by these enzymes. |

| Toxicity Properties | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low risk | Reduced potential for cardiotoxicity. |

Note: The values in this table are illustrative and would need to be confirmed by specific in silico prediction tools and experimental validation. The prediction of ADMET properties for sulfonamide derivatives is an active area of research. nih.gov

Computational Approaches in Derivative Design

The rational design of derivatives of this compound is a multifaceted process that leverages a variety of computational techniques to predict and enhance their biological activity. These methods are crucial for identifying promising candidates for synthesis and experimental testing, thereby saving significant time and resources. The primary computational strategies employed include Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can predict the activity of new, untested derivatives.

In the design of benzenesulfonamide derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their therapeutic effects. For instance, a QSAR study on a series of 4-benzylideneamino-benzenesulfonamide and 4-phenyliminomethyl-benzenesulfonamide (B10844377) derivatives as selective cyclooxygenase-2 (COX-2) inhibitors revealed that substitutions at the 3- or 4-position of the phenyl ring significantly influenced their inhibitory selectivity. oaji.net The developed QSAR model, with a squared correlation coefficient (r²) of 0.774 and a validated r² (q²) of 0.671, suggested that specific electronic and steric properties were crucial for potent and selective inhibition. oaji.net

Similarly, QSAR models have been developed for other classes of sulfonamide derivatives, such as those targeting angiotensin II (AT1) receptors and those with antitumor properties. nih.gov These studies help in understanding the structural requirements for a desired biological activity and guide the design of new derivatives with improved potency and selectivity.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This technique is invaluable for understanding the binding interactions at a molecular level and for screening virtual libraries of compounds to identify potential binders.

In the context of benzenesulfonamide derivatives, molecular docking has been widely used to elucidate their mechanism of action and to guide the design of more potent inhibitors. For example, docking studies of novel sulfonamide derivatives against the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) have helped to estimate their binding energies and predict their antibacterial activity. nih.gov The results of these in silico studies often correlate well with in vitro experimental findings. nih.gov

Furthermore, molecular docking has been employed to investigate the binding of benzenesulfonamide derivatives to other important therapeutic targets, such as carbonic anhydrases (CAs). rsc.orgresearchgate.net For instance, the docking of newly designed aryl thiazolone–benzenesulfonamides into the active site of human carbonic anhydrase IX (CA IX), a tumor-associated protein, revealed favorable binding interactions for the most active inhibitors. rsc.orgresearchgate.net These studies provide a structural basis for the observed inhibitory activity and offer insights for further optimization.

A study on 1,2,4-triazine (B1199460) sulfonamide derivatives used molecular docking to screen their potential as anti-cancer agents against various receptors. The binding affinities of several compounds were found to be better than standard drugs, highlighting the utility of this approach in identifying promising therapeutic candidates. mdpi.com

Interactive Data Table: Molecular Docking Scores of 1,2,4-Triazine Sulfonamide Derivatives

| Compound | Binding Affinity (kcal/mol) vs. 3RHK | Binding Affinity (kcal/mol) vs. 5GTY | Binding Affinity (kcal/mol) vs. 6PL2 | Binding Affinity (kcal/mol) vs. 7JXH |

| 1 | -7.5 | -7.2 | -7.0 | -7.8 |

| 2 | -8.0 | -7.3 | -7.9 | -8.5 |

| 3 | -7.6 | -7.8 | -7.6 | -7.7 |

| 4 | -7.9 | -7.2 | -7.2 | -7.6 |

| 5 | -7.3 | -7.9 | -7.5 | -8.3 |

| 6 | -7.9 | -7.3 | -8.0 | -7.5 |

| 7 | -7.5 | -7.4 | -7.9 | -7.7 |

| 8 | -7.4 | -7.1 | -7.7 | -8.2 |

| 9 | -7.7 | -7.1 | -7.2 | -8.3 |

| 10 | -8.1 | -8.0 | -8.1 | -8.4 |

| Erlotinib (Standard) | -7.8 | -7.0 | -7.8 | -8.0 |

| Neratinib (Standard) | -7.4 | -7.0 | -7.8 | -7.5 |

| Tepotinib (Standard) | -7.2 | -7.5 | -6.8 | -7.4 |

Data sourced from a study on 1,2,4-triazine sulfonamide derivatives as anti-cancer agents. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling is another crucial computational tool in derivative design. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search databases of chemical structures for new compounds that match the model and are therefore likely to be active.

For sulfonamide derivatives, pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained through molecular docking. These models help in identifying the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, that are critical for binding to the target receptor. This information is then used to design new derivatives that incorporate these essential features in the correct spatial arrangement, thereby increasing the probability of discovering novel and potent therapeutic agents.

Biological and Pharmacological Research of 4 Amino 3 Methylbenzenesulfonamide and Its Derivatives

Enzyme Inhibition Studies

Research into the enzyme inhibitory properties of 4-Amino-3-methylbenzenesulfonamide derivatives has revealed a range of activities against various enzyme families. These studies are crucial for understanding the therapeutic potential of these compounds.

Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3) Inhibition

Recent studies have identified derivatives of this compound as potent inhibitors of Nucleotide Pyrophosphatase/Phosphodiesterase 3 (NPP3), an enzyme implicated in cancer progression and immune evasion.

A notable derivative, 4-[(4-bromophthalazin-1-yl)amino]-3-methylbenzenesulfonamide, was synthesized and found to be a key intermediate in the development of potent NPP3 inhibitors. Further derivatization of this compound led to the discovery of highly effective inhibitors of human NPP3. Mechanistic studies have revealed that these derivatives act as competitive inhibitors. They function by binding to the active site of the NPP3 enzyme, thereby preventing the binding of its natural substrate, adenosine (B11128) triphosphate (ATP). This competitive inhibition is a critical aspect of their potential therapeutic application.

The selectivity of these this compound derivatives is a significant aspect of their pharmacological profile. While they exhibit potent inhibition of NPP3, they have been shown to have a high degree of selectivity against other related ecto-nucleotidases. This selectivity is crucial as it minimizes off-target effects, which can lead to undesirable side effects. The focused action on NPP3 highlights the potential for developing targeted therapies.

Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.

Derivatives of this compound have demonstrated inhibitory activity against several CA isoforms, including the cytosolic CA-II and the tumor-associated CA-IX. For instance, a derivative of 4-[(4-bromophthalazin-1-yl)amino]-3-methylbenzenesulfonamide displayed inhibitory activity against both CA-II and CA-IX. The inhibition of these specific isoforms is of therapeutic interest, as CA-IX is overexpressed in many types of tumors and contributes to the acidic tumor microenvironment, which promotes cancer progression. The dual inhibition of NPP3 and CA-IX by a single compound presents a promising strategy for multi-targeted cancer therapy.

| Compound/Derivative | Target Enzyme | Inhibition Data |

| Derivative of 4-[(4-bromophthalazin-1-yl)amino]-3-methylbenzenesulfonamide | NPP3 | Potent competitive inhibitor |

| Derivative of 4-[(4-bromophthalazin-1-yl)amino]-3-methylbenzenesulfonamide | CA-II | Inhibitory activity observed |

| Derivative of 4-[(4-bromophthalazin-1-yl)amino]-3-methylbenzenesulfonamide | CA-IX | Inhibitory activity observed |

Cyclooxygenase (COX) Inhibition

Despite the well-documented role of sulfonamide-containing compounds as inhibitors of cyclooxygenase (COX) enzymes, extensive research did not yield specific studies on the direct COX inhibitory activity of this compound or its simple derivatives. The existing literature on sulfonamide-based COX inhibitors primarily focuses on more structurally complex molecules, such as celecoxib (B62257) and valdecoxib, which feature different substitution patterns and heterocyclic rings. Therefore, there is a lack of available scientific evidence to present on the COX inhibition by this compound and its direct derivatives at this time.

HIV Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Research

While direct research specifically identifying this compound as an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) is not extensively documented in publicly available literature, the broader class of sulfonamide derivatives has been a significant area of investigation in the development of novel NNRTIs. nih.govajchem-b.comfrontiersrj.com The sulfonamide motif is recognized for its ability to form multiple hydrogen bonds, which can enhance the interaction of a molecule with the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov

Numerous structurally diverse sulfonamide derivatives have been reported to exhibit significant anti-HIV activity. nih.govajchem-b.com For instance, indolylarylsulfones incorporating a sulfonamide group have been synthesized and shown to be potent NNRTIs. nih.gov These compounds are designed to explore the entrance channel of the non-nucleoside inhibitor binding pocket. nih.gov Furthermore, a phenotypic high-content screening of a small molecule library led to the identification of a sulfonamide-containing compound with potent activity against both wild-type and multidrug-resistant HIV strains. nih.govelsevierpure.com

In a study of indolylarylsulfone derivatives with a sulfonamide group, one compound, R10L4, demonstrated significant inhibitory activity against wild-type HIV-1 (EC50 = 0.007 μmol/L) and several single-mutant strains, including L100I, E138K, and Y181C. nih.gov Its efficacy against these mutant strains was superior to the established NNRTIs nevirapine (B1678648) and etravirine. nih.gov Another study identified a novel sulfonamide NNRTI, termed IPK1, which showed strong anti-HIV activity against wild-type and clinically relevant multidrug-resistant HIV strains. nih.gov

NNRTIs function by binding to an allosteric site on the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site. youtube.com This binding induces a conformational change in the enzyme that inhibits its ability to convert viral RNA into DNA. youtube.com

For the sulfonamide NNRTI, IPK1, a proposed binding model with HIV-1 reverse transcriptase was developed based on biochemical inhibition assays, point resistance mutations, and the activity of structural analogs. nih.gov Docking studies of another potent sulfonamide-linked NNRTI revealed that the amino piperidine-linked sulfonamide structure forms hydrogen-bond interactions with the backbone nitrogen of Lys101 and Val106 in the reverse transcriptase. mdpi.com These interactions, along with π–π interactions with hydrophobic residues, contribute to the compound's potent inhibitory activity. mdpi.com

In Vitro Biological Activity Assays

Beyond HIV research, derivatives of benzenesulfonamide have been evaluated in a variety of in vitro assays to determine their antimicrobial and antioxidant properties. In one study, a series of new benzenesulphonamide derivatives bearing a carboxamide functionality were synthesized and tested. nih.gov

The antimicrobial activity of these compounds was assessed against a panel of bacteria and fungi, with the minimum inhibitory concentration (MIC) determined. The results, as summarized in the table below, indicate that different derivatives exhibit varying degrees of potency against different microbial species. nih.gov

| Compound | E. coli (MIC mg/mL) | S. aureus (MIC mg/mL) | P. aeruginosa (MIC mg/mL) | S. typhi (MIC mg/mL) | B. subtilis (MIC mg/mL) | C. albicans (MIC mg/mL) | A. niger (MIC mg/mL) |

| 4a | - | - | 6.67 | 6.45 | - | - | - |

| 4d | 6.72 | - | - | - | - | - | - |

| 4e | - | - | - | - | - | 6.63 | 6.28 |

| 4f | - | - | - | - | 6.63 | - | - |

| 4h | - | 6.63 | - | - | - | 6.63 | - |

Furthermore, the antioxidant activity of these derivatives was evaluated, with compound 4e showing comparable activity to Vitamin C. nih.gov

In Vivo Pharmacological Investigations

The in vivo pharmacological effects of benzenesulfonamide derivatives have been investigated in animal models, particularly for their anti-inflammatory and analgesic properties.

In a study investigating the anti-inflammatory activity of newly synthesized benzenesulphonamide derivatives, the compounds were tested in a carrageenan-induced rat paw edema model. Several of the tested compounds demonstrated significant inhibition of inflammation, with compounds 4a and 4c showing a higher percentage of inhibition at the first hour compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

| Compound | Inhibition at 1h (%) | Inhibition at 2h (%) | Inhibition at 3h (%) |

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 94.69 | 89.66 | 87.83 |

| Indomethacin | 78.76 | - | - |

In a different line of research, a derivative of benzenesulfonamide, 4-amino-3-(phenylselanyl) benzenesulfonamide (4-APSB), was studied in a mouse model of fibromyalgia induced by intermittent cold stress. nih.gov The study found that 4-APSB was able to suppress nociceptive behaviors and a depressive-like phenotype in both male and female mice subjected to the stress model. nih.gov

Another study using an isolated rat heart model showed that some benzenesulfonamide derivatives can affect cardiovascular parameters. cerradopub.com.br Specifically, 4-(2-amimo-ethyl)-benzenosulfonamide was found to decrease perfusion pressure and coronary resistance. cerradopub.com.br

Mechanistic Elucidation of Biological Actions

The mechanisms underlying the observed biological activities of benzenesulfonamide derivatives are an active area of research. For the anti-inflammatory and analgesic effects of 4-amino-3-(phenylselanyl) benzenesulfonamide (4-APSB) in a fibromyalgia model, the study pointed towards the modulation of the Nrf2-NFκB signaling pathway. nih.gov The findings indicated that 4-APSB normalized the increased levels of oxidative stress markers and the upregulation of Nrf2 and NFκB expression in the cerebral cortex of the stressed mice. nih.gov

The cardiovascular effects of certain benzenesulfonamide derivatives are thought to be related to their potential to act as calcium channel inhibitors. cerradopub.com.br

Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives suggest a broad range of potential therapeutic applications. The sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been developed for various therapeutic purposes. ajchem-b.comfrontiersrj.comajchem-b.comresearchgate.netnih.gov

The research into sulfonamide derivatives as NNRTIs indicates a potential application in the treatment of HIV-1 infection, particularly in developing drugs that can overcome resistance to existing therapies. nih.govnih.gov

The demonstrated anti-inflammatory, antioxidant, and analgesic properties of certain benzenesulfonamide derivatives suggest their potential use in treating inflammatory conditions and chronic pain syndromes like fibromyalgia. nih.govnih.gov Furthermore, their antimicrobial activity points towards potential applications in treating bacterial and fungal infections. nih.gov The investigation of some derivatives as carbonic anhydrase inhibitors also opens up possibilities for their use in conditions like glaucoma and certain types of cancer. mdpi.comnih.gov

Cancer Therapy and Immunotherapy

The benzenesulfonamide moiety is a critical pharmacophore in the design of various anticancer agents. Derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis. Research has shown that this chemical structure is a viable starting point for creating targeted therapies.

Detailed research findings indicate that derivatives of 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide exhibit cytotoxic activity against several human cancer cell lines, including those of the colon (HCT-116), breast (MCF-7), and cervix (HeLa). researchgate.net By employing a molecular hybrid strategy, new derivatives combining a 2-mercaptobenzenesulfonamide fragment with a 4-amino-6-R2-1,3,5-triazin-2-yl ring were synthesized. researchgate.net Certain compounds within this series, particularly those with a 3,5-bis(trifluoromethyl)benzyl substituent, demonstrated high cytotoxic activity, with IC₅₀ values ranging from 3.6 µM to 11.0 µM. researchgate.net

Furthermore, 3-Amino-4-methylbenzenesulfonamide itself has been evaluated in vitro against breast cancer cell lines like MDA-MB-231 and MCF-7, where it was found to interfere with nucleic acid synthesis and modulate apoptotic pathways. The core structure of 3-amino-4-hydroxy-benzenesulfonamide is also recognized as a useful scaffold for structure-activity relationship (SAR) studies, which are essential for the rational design of more effective drugs. nih.gov This has led to the synthesis of novel derivatives, such as Schiff bases and imidazoles, which have shown antiproliferative properties. google.com For instance, certain synthesized compounds were tested in 3D cancer spheroid cultures, where they successfully reduced the viability of spheroids from glioblastoma (U-87), prostate cancer (PPC-1), and breast cancer (MDA-MB-231) cell lines. nih.gov

| Compound Series/Derivative | Cancer Cell Lines Tested | Key Research Findings | Citation |

|---|---|---|---|

| 4-chloro-5-methylbenzenesulfonamide derivatives | Colon (HCT-116), Breast (MCF-7), Cervical (HeLa) | Derivatives with 3,5-bis(trifluoromethyl)benzyl group showed high cytotoxicity (IC₅₀: 3.6–11.0 µM). | researchgate.net |

| 3-Amino-4-methylbenzenesulfonamide | Breast (MDA-MB-231, MCF-7) | Interferes with nucleic acid synthesis and modulates apoptosis. | |

| Derivatives of 3-amino-4-hydroxy-benzenesulfonamide | Glioblastoma (U-87), Prostate (PPC-1), Breast (MDA-MB-231) | Tested compounds reduced the viability and growth of 3D cancer spheroids. | nih.gov |

Anti-inflammatory and Analgesic Applications

Derivatives based on the benzenesulfonamide scaffold have shown notable anti-inflammatory activity. The synthesis of compounds containing imidazole (B134444) and Schiff base moieties from structures like 3-amino-4-hydroxybenzenesulfonamide (B74053) has yielded molecules with a range of biological activities, including anti-inflammatory properties. google.com Imidazole compounds, in particular, are known to possess diverse pharmacological effects, including anti-inflammatory and gastroprotective actions. google.com Research into tryptanthrin (B1681603) derivatives with benzenesulfonamide substituents has also been pursued to discover novel anti-inflammatory agents, with some compounds showing potent inhibition of nitric oxide (NO) production in cellular models. researchgate.net

Treatment of Prostanoid-mediated Conditions (e.g., dysmenorrhea, asthma)

Research into the direct application of this compound derivatives for prostanoid-mediated conditions is not extensively documented in the available literature. However, related research on benzenesulfonamide-based scaffolds provides some context. Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown that these compounds can be potent and highly selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways, while showing excellent selectivity over related cyclooxygenases (COXs), the primary targets for treating many prostanoid-mediated conditions. google.com This suggests that while the benzenesulfonamide scaffold is active in inflammatory pathways, derivatives have been more specifically optimized for targets other than COX enzymes.

Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The benzenesulfonamide structure is emerging as a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer's. A study on a novel, synthesized benzenesulfonamide molecule demonstrated its potential as a therapeutic agent against Alzheimer's disease in Wistar rats. nih.gov The compound was found to significantly affect levels of oxidative stress biomarkers and the expression of amyloid-β peptides (Aβ40 and Aβ42) in both the brain and blood serum. nih.gov

Furthermore, derivatives incorporating other heterocyclic structures, such as benzimidazoles, have been investigated for their neuroprotective effects. nih.gov These derivatives have been shown to reduce neuronal toxicity by regulating the expression of cytokines, antioxidant enzymes, and inflammatory cascades. nih.gov Other research efforts have focused on designing multifunctional agents by creating deoxyvasicinone (B31485) derivatives with benzenesulfonamide substituents to target the metal ion imbalance and oxidative stress associated with Alzheimer's disease. researchgate.net

Bone Loss and Osteoarthritis Treatment

The application of this compound and its specific derivatives in the treatment of bone loss and osteoarthritis is not a prominent area of focus in the reviewed scientific literature. While general research on biomarkers for these conditions is extensive, including the study of molecules involved in bone remodeling, a direct therapeutic connection to this specific class of sulfonamides has not been established. nih.gov

Antiviral Applications (e.g., HIV)

This mechanism is significant because it is also effective against HIV-1 mutants that are resistant to current RT inhibitors. nih.gov In primary human CD4+ T cells, these compounds were shown to inhibit HIV-1 infectivity and replication for up to six days post-infection. nih.gov Other research has explored naphthalene (B1677914) derivatives synthesized from amino acids, with some compounds showing potent inhibition of HIV-1 replication in vitro, suggesting them as new leads for antiviral agent development. google.com

| Derivative Class | Mechanism of Action | Key Research Findings | Citation |

|---|---|---|---|

| Oxazole-benzenesulfonamides | Inhibits HIV-1 reverse transcriptase (RT) interaction with cellular eEF1A. | Dose-dependently inhibits HIV-1 replication, including strains resistant to current RT inhibitors. Reduces viral replication in primary human CD4+ T cells. | nih.gov |

| Naphthalene derivatives | Inhibition of HIV-1 and HIV-2 replication. | An S-alkylated derivative was found to be a potent inhibitor of HIV-1 replication in vitro (EC₅₀ = 0.20 µg/mL). | google.com |

Applications in Dyestuff Synthesis

The chemical structure of this compound and related amino-substituted aromatics makes them valuable intermediates in the synthesis of dyestuffs. The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes. A historical method for preparing 4-aminodiphenylamine derivatives, which are themselves dye intermediates, involves coupling a diphenylamine (B1679370) with a suitable diazonium compound to create an azo dye, which is then cleaved to yield the desired amine. google.com

More broadly, amines are crucial components in the creation of methine dyes. These dyes are synthesized through the condensation of an amine with an aldehyde-containing compound. google.com The resulting dyestuffs are used for dyeing a wide range of materials, including leather, cotton, cellulose, and synthetic fibers like polyacrylonitrile (B21495) and polyamides. google.com They are also used in the production of inks and printing pastes. google.com

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

Current literature lacks specific studies detailing novel or optimized synthetic pathways exclusively for 4-Amino-3-methylbenzenesulfonamide. The development of efficient and sustainable synthetic routes is a cornerstone of pharmaceutical research and represents a significant research gap for this compound.

Future investigations could focus on several promising areas:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalysts, and reaction conditions to synthesize this compound would be a significant step forward. This could involve solvent-free reactions or the use of water as a solvent.

Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Research into enzymatic routes for the synthesis of this compound could lead to more efficient and sustainable production methods.

Catalytic Methods: The development of novel catalytic systems, such as those based on transition metals, could offer new and more efficient pathways for the construction of the this compound scaffold.

| Potential Research Area | Description | Potential Advantages |

| Green Synthesis | Utilization of eco-friendly solvents and reagents. | Reduced environmental impact, increased safety. |

| Enzymatic Synthesis | Use of biocatalysts for specific reaction steps. | High chemo-, regio-, and stereoselectivity. |

| Novel Catalysis | Development of new metal- or organo-catalysts. | Improved reaction efficiency and yield. |

Advanced Mechanistic Studies

A detailed understanding of the mechanism of action of this compound at a molecular level is currently absent from the scientific literature. Such studies are crucial for rational drug design and for identifying potential on- and off-target effects.

Future research should aim to:

Identify Molecular Targets: Elucidating the specific proteins or enzymes with which this compound interacts is a primary objective. Techniques such as thermal proteome profiling and affinity chromatography coupled with mass spectrometry could be employed. nih.gov

Characterize Binding Interactions: Once a target is identified, detailed studies of the binding mode and kinetics are necessary. X-ray crystallography and computational modeling can provide insights into the specific interactions between the compound and its target.

Elucidate Downstream Effects: Understanding the downstream cellular consequences of target engagement is essential to fully comprehend the compound's biological activity.

Development of Next-Generation Derivatives with Enhanced Potency and Selectivity

The development of derivatives of a lead compound is a standard strategy in drug discovery to improve its pharmacological properties. For this compound, this area remains unexplored. The core structure provides a versatile scaffold for chemical modification. mdpi.com

Key strategies for developing next-generation derivatives include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the functional groups on the this compound molecule and evaluation of the resulting changes in biological activity can guide the design of more potent and selective analogs. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved pharmacokinetic or pharmacodynamic profiles.

Computational Chemistry: In silico modeling can be used to predict the binding affinity and selectivity of virtual derivatives, helping to prioritize synthetic efforts.

Clinical Translation and Preclinical Development

There is no publicly available information regarding any preclinical or clinical development of this compound. This indicates a major gap in translating any potential in vitro findings into clinically relevant applications.

A systematic preclinical development program would need to include:

Pharmacokinetic Profiling: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound are essential. nih.gov

Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are required to assess the safety profile of the compound.

Efficacy Studies in Animal Models: If a specific therapeutic target and biological activity are identified, the efficacy of this compound or its derivatives would need to be evaluated in relevant animal models of disease.

Investigation of Undiscovered Biological Targets

The full spectrum of biological targets for this compound is unknown. Identifying novel targets could open up new therapeutic avenues for this compound.

Approaches to discover new biological targets include:

Proteomic Profiling: Techniques such as thermal proteome profiling can identify proteins that are stabilized or destabilized upon binding to the compound, suggesting a direct interaction. nih.gov

Chemical Genetics: Using the compound as a probe to perturb cellular pathways can help to identify its biological function and, by extension, its molecular targets.

Target Deconvolution: For compounds identified through phenotypic screening, various methods can be used to identify the specific molecular target responsible for the observed biological effect.

| Target Discovery Method | Principle | Potential Outcome |

| Thermal Proteome Profiling | Measures changes in protein thermal stability upon ligand binding. | Identification of direct protein targets. |

| Chemical Genetics | Uses small molecules to modulate protein function and observe cellular effects. | Elucidation of biological pathways affected by the compound. |

| Target Deconvolution | Aims to identify the specific molecular target of a bioactive compound. | Validation of a new drug target. |

Synergistic Effects in Combination Therapies

The potential for this compound to act synergistically with other therapeutic agents has not been investigated. Combination therapies can offer advantages such as increased efficacy, reduced dosages, and the potential to overcome drug resistance. nih.govnih.gov

Future research in this area could explore:

Antimicrobial Synergy: Investigating the combination of this compound with known antibiotics to assess for synergistic effects against pathogenic bacteria. nih.gov

Anticancer Combinations: If the compound shows anticancer activity, exploring its combination with standard-of-care chemotherapeutics or targeted agents could reveal synergistic interactions.

Combination with Immunotherapies: Exploring the potential of this compound to modulate the tumor microenvironment in a way that enhances the efficacy of immunotherapies.

Q & A

Q. What are the standard synthetic routes for 4-amino-3-methylbenzenesulfonamide, and how can intermediates be characterized?

The synthesis typically involves diazotization of substituted anilines followed by coupling with sulfonamide precursors. For example, Al-Rufaie (2016) demonstrated the use of diazenyl derivatives to synthesize sulfonamide-metal complexes, emphasizing the role of pH control and stoichiometric ratios in optimizing yields . Intermediates are characterized via NMR (¹H/¹³C), mass spectrometry, and FTIR to confirm functional groups and purity. For instance, spectral shifts in NH₂ and SO₂ groups (δ ~6.5 ppm for NH₂ and ~1100 cm⁻¹ for S=O stretches) are critical markers .

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution structures . Complementary tools like WinGX provide graphical interfaces for data processing and validation . Key parameters include hydrogen-bonding geometry (e.g., D–H···A angles) and R-factor convergence (<5% for high reliability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies often arise from disordered solvent molecules or incorrect space group assignments. Spek (2009) recommends using PLATON’s ADDSYM function to check for missed symmetry and the SQUEEZE algorithm (included in SHELXL) to model disordered regions . Cross-validation with independent software (e.g., OLEX2 or JANA) reduces systematic errors .

Q. What strategies optimize synthetic protocols for sulfonamide derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) studies guide functionalization. For example:

- Electron-withdrawing groups (e.g., halogens) at the benzene ring improve antimicrobial activity by enhancing electrophilicity .

- Metal coordination (e.g., Cu²⁺ or Fe³⁺) can modulate solubility and reactivity, as shown in Al-Rufaie’s work with azo-linked sulfonamides .

Q. Table 1: Comparative Analysis of Characterization Techniques

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s method) reveals motifs like R₂²(8) rings formed via N–H···O=S interactions, which stabilize crystal packing . Bernstein et al. (1995) showed that these networks affect melting points and solubility, with stronger H-bonds correlating with higher thermal stability .

Q. Table 2: Synthetic Protocols for Derivatives

| Derivative Type | Reaction Conditions | Yield Optimization Factors | Reference |

|---|---|---|---|

| Azo-linked | pH 7–8, 0–5°C, NaNO₂/HCl | Stoichiometric metal ratios | |

| Halogenated | DMF, K₂CO₃, 80°C | Electron-deficient aryl halides |

Q. What computational methods predict the biological activity of sulfonamide analogs?

Molecular docking (e.g., AutoDock Vina) and QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity. For example, bulky substituents at the 3-methyl position reduce membrane permeability but enhance target specificity .

Methodological Guidelines

- For crystallography : Validate structures using IUCr’s checkCIF to flag outliers in bond lengths/angles .

- For synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups during diazotization .

- For bioactivity screening : Prioritize analogs with ClogP <3.5 to balance solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.